![molecular formula C17H20N4O4S B2639716 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 2034237-39-1](/img/structure/B2639716.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of structural motifs that lend it interesting chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
The compound this compound acts as a negative allosteric modulator (NAM) of mGluR2 . This means it binds to a site on the mGluR2 receptor that is distinct from the active site, leading to a decrease in the receptor’s activity .
Biochemical Pathways
The action of this compound on mGluR2 affects the glutamatergic system in the central nervous system (CNS) . This system plays a key role in synaptic transmission and neuronal excitability . The modulation of mGluR2 can influence various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of synaptic transmission and neuronal excitability in the CNS . This modulation can lead to potential therapeutic effects in various neurological disorders .
Biochemical Analysis
Biochemical Properties
The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone interacts with the mGluR2 receptor, a type of metabotropic glutamate receptor . The nature of this interaction is allosteric, meaning that the compound binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and modulating its activity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the mGluR2 receptor . By acting as a negative allosteric modulator, it reduces the activity of this receptor, which can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the mGluR2 receptor in an allosteric manner . This binding induces a conformational change in the receptor, which reduces its activity and leads to downstream effects on cell signaling pathways and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of pyrazolopyrazine core, followed by functionalization with the morpholinosulfonyl phenyl moiety. Key reactions include:
Cyclization: to form the pyrazolopyrazine core.
Sulfonylation: using morpholinosulfonyl chloride.
Ketone formation: via Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production process may be scaled up using continuous flow reactors to ensure consistency and efficiency. Optimized reaction conditions include controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, resulting in the formation of corresponding sulfoxides or sulfones.
Reduction: : Reduction may yield alcohol or amine derivatives, depending on the functional group being targeted.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrazolopyrazine core.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alkoxides).
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols, amines.
Substitution: : Halogenated or nucleophilically substituted derivatives.
Scientific Research Applications
This compound holds promise in various research applications due to its structural versatility and biological activity.
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis.
Organic Synthesis: : Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor of certain enzymes, useful in biochemical studies.
Fluorescence Labeling: : Used as a probe in fluorescence microscopy due to its unique spectral properties.
Medicine
Drug Development: : Scaffold for the development of pharmaceuticals targeting specific proteins or pathways.
Antimicrobial Activity: : Exhibits activity against certain bacterial strains.
Industry
Polymer Science: : Used in the synthesis of novel polymers with unique properties.
Material Science: : Component in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
When compared to similar compounds, (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone stands out due to its unique combination of structural features and functional groups.
Similar Compounds
(6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-sulfamoylphenyl)methanone
(6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-(piperidinosulfonyl)phenyl)methanone
(6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl)(4-(dimethylsulfamoyl)phenyl)methanone
These compounds share the pyrazolopyrazine core but differ in the substituents on the phenyl ring, which influences their chemical behavior and applications.
That should give you a solid overview of the compound you asked about. Anything specific you'd like to dive deeper into?
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-17(19-7-8-21-15(13-19)5-6-18-21)14-1-3-16(4-2-14)26(23,24)20-9-11-25-12-10-20/h1-6H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPCGIVTULCVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2639634.png)
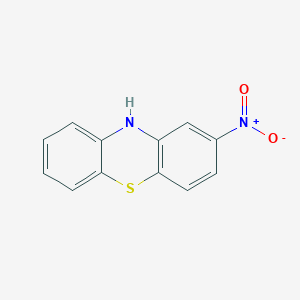
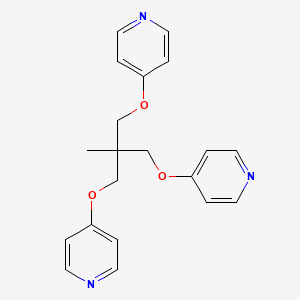

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)
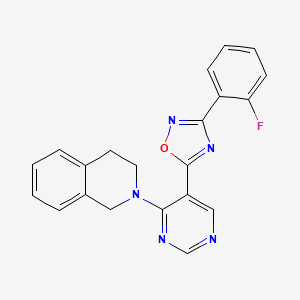
![3,4,5-triethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2639643.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)

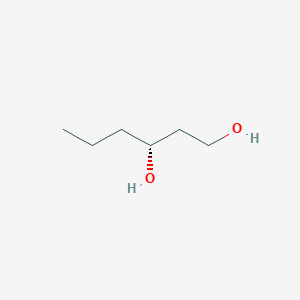
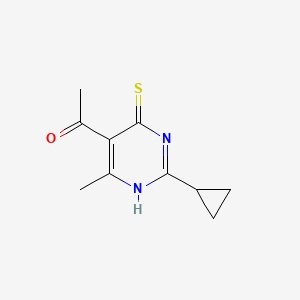
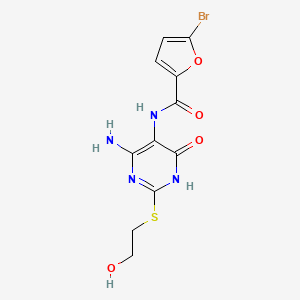
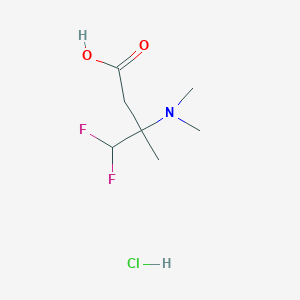
![2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2639656.png)
